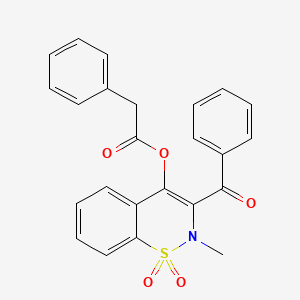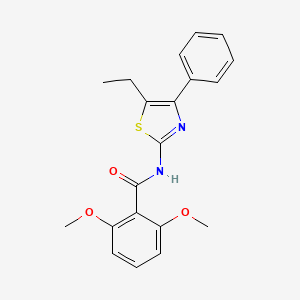
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide
説明
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide, also known as CI-994, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. CI-994 is a member of the benzamide class of histone deacetylase (HDAC) inhibitors, which work by inhibiting the activity of HDAC enzymes that regulate gene expression.
作用機序
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide works by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide leads to the accumulation of acetylated histones, which can lead to the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and physiological effects:
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest, apoptosis, and differentiation, N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has also been shown to modulate the expression of a number of genes that are involved in cancer progression and metastasis.
実験室実験の利点と制限
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for screening studies. N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has also been shown to have activity against a variety of cancer cell lines, making it a versatile tool for studying cancer biology. However, N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide also has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are a number of future directions for the study of N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide and other HDAC inhibitors. One area of focus is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. This could lead to more effective cancer therapies with fewer side effects. Another area of interest is the combination of HDAC inhibitors with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for more research into the mechanisms of action of HDAC inhibitors, which could lead to the development of new therapeutic targets for cancer treatment.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential use in cancer therapy. HDAC inhibitors like N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them promising candidates for cancer treatment. N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has been shown to have activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-10(2)16(22)19-12-5-3-4-11(8-12)17(23)20-13-6-7-14(18)15(9-13)21(24)25/h3-10H,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELWJQFFRMJVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3536285.png)
![methyl 3-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3536289.png)


![1-[5-(2,5-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B3536309.png)
![5-(2-chloro-6-fluorobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3536318.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3536331.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3536334.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3536350.png)

![2-bromo-6-methoxy-4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B3536353.png)
![2-{4-[chloro(difluoro)methoxy]phenyl}-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B3536361.png)
![2-chloro-5-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3536375.png)
![N-{5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B3536391.png)